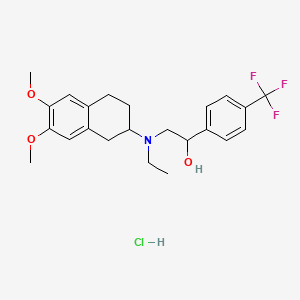
Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.2.1]octane family, which is known for its stability and diverse chemical reactivity. The presence of a sodium ion enhances its solubility in water, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate.
Introduction of the carboxylate group: The bicyclic core is then functionalized to introduce the carboxylate group, often through base-catalyzed reactions involving achiral 1,3-cyclopentanediones tethered to activated olefins.
Sodium salt formation: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the substituent.
Scientific Research Applications
Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylate group can form ionic interactions with positively charged residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
2-Methylbicyclo(3.2.1)octane: Shares a similar bicyclic structure but lacks the carboxylate group.
Bicyclo(3.2.1)octane-3-carboxylic acid: Similar structure but in its free acid form rather than the sodium salt.
Uniqueness: Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate is unique due to its enhanced solubility in water, making it more versatile in aqueous environments. Its specific functional groups also allow for a broader range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
95685-37-3 |
|---|---|
Molecular Formula |
C10H15NaO2 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
sodium;3-methylbicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H16O2.Na/c1-10(9(11)12)5-7-2-3-8(4-7)6-10;/h7-8H,2-6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
HVMCPWAXCRYPME-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC2CCC(C2)C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















